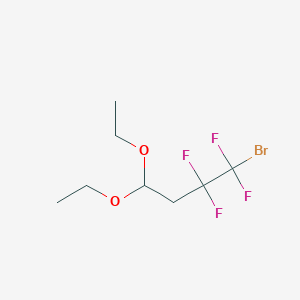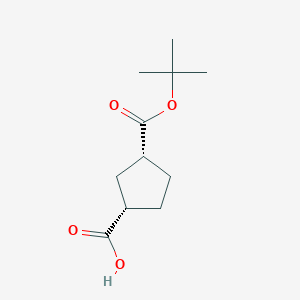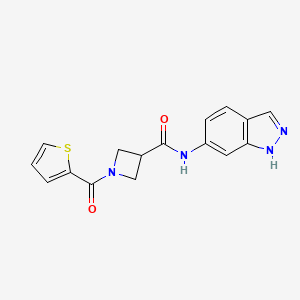
1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The closest compound I found is “1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene” which has a molecular weight of 273.02 and a linear formula of BrC6H4OCF2CHF2 . Another similar compound is “4-bromo-1,1,2,2-tetrafluorobutane” with a molecular weight of 208.98 .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene” can be represented by the SMILES string [H]C (F) (F)C (F) (F)Oc1ccc (Br)cc1 .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene” include a refractive index of 1.4600, a boiling point of 195-196 °C, and a density of 1.628 g/mL at 25 °C . The “4-bromo-1,1,2,2-tetrafluorobutane” is a liquid at room temperature .Applications De Recherche Scientifique
Low-Temperature Thermodynamics
Research on compounds such as 1-bromoperfluorooctane explores their thermodynamic properties at low temperatures, revealing phase transitions and providing insights into their stability and potential applications in materials science. The study of such compounds' heat capacities and thermodynamic functions can contribute to understanding the physical chemistry of fluorinated compounds, possibly including 1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane (Varushchenko, Druzhinina, & Sorkin, 1997).
Electrochemical Behavior and Applications
Electrochemical studies on 1,4-dihalobutanes provide insights into their reduction processes and product formation, which could be relevant for understanding the electrochemical properties and applications of this compound in synthesis and materials science (Pritts & Peters, 1995).
Synthesis and Polymer Chemistry
Research involving the synthesis and copolymerization of fluorinated monomers, such as 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes, provides valuable insights into the development of novel materials with unique properties. These findings could suggest applications of this compound in creating new polymers or copolymers with tailored features for industrial, medical, or technological applications (Ito et al., 1979).
Separation and Adsorption Technologies
Studies on the separation of haloalkane isomers using solid supramolecular adsorption materials indicate potential applications in isomer separation and purification processes. These materials' selectivity and efficiency in separating isomers could inform the use of this compound in similar separation challenges or as a component in designing selective adsorbents (Wu et al., 2022).
Advanced Synthesis Techniques
The development of microwave-assisted synthesis techniques for imidazole ionic liquids showcases the potential for efficient, solvent-free synthesis methods. This approach could be adapted for the synthesis or modification of this compound, offering a pathway to greener and more efficient chemical processes (Hui, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrF4O2/c1-3-14-6(15-4-2)5-7(10,11)8(9,12)13/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBLYVVXWKRZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C(F)(F)Br)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Cyclopentyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2850906.png)


![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2850911.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2850913.png)
![N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2850914.png)

![1-(Thiophen-2-ylmethyl)-3-thiophen-2-ylsulfonyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B2850916.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2850919.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2850921.png)
![2-(6-Tert-butylpyridazin-3-yl)-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2850922.png)
![3,4-difluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2850923.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B2850925.png)
![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2850926.png)
